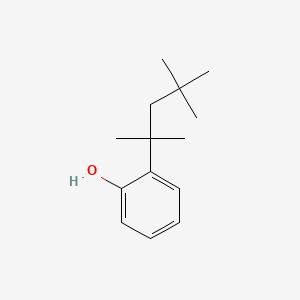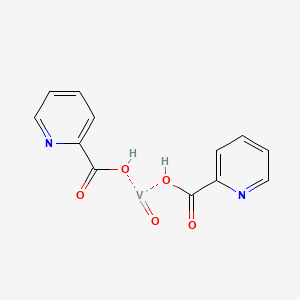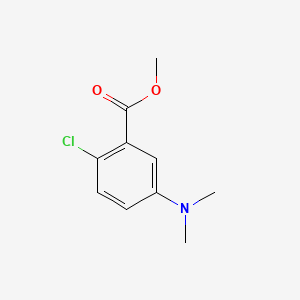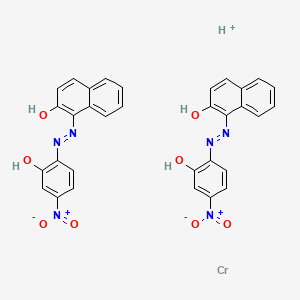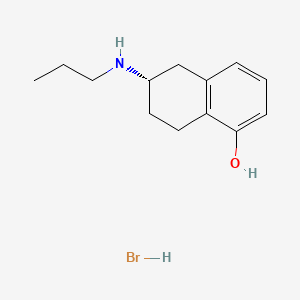
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide
説明
“(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide” is a chemical compound with the CAS Number: 165950-84-5 . It is a solid substance stored at refrigerator temperatures . The compound has a molecular weight of 286.21 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.21 . It is a solid substance that is stored at refrigerator temperatures .科学的研究の応用
Dopamine Receptor Research The compound's analogs have shown significant potential in neuroscientific research, particularly related to dopamine receptors. One study demonstrated that certain derivatives exhibited high binding affinity and selectivity for dopamine D3 receptors. This finding is critical, as the compound's action on D3 receptors indicates its potential application in neuroprotective treatments, such as those for Parkinson's disease (Biswas et al., 2008).
Synthetic Methodology Research has also been conducted on the synthesis of related compounds, indicating the importance of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide and its derivatives in chemical synthesis. For instance, a study outlined an alternative synthesis for a dopaminergic drug, highlighting the compound's relevance in the development and production of therapeutic agents (Göksu et al., 2006).
Chemoenzymatic Synthesis The compound has been utilized as a precursor in chemoenzymatic synthesis processes. This illustrates its versatility and importance in creating more complex molecules, particularly in the synthesis of serotonin receptor agonists, highlighting its relevance in medicinal chemistry and pharmacology (Orsini et al., 2002).
Receptor Binding Studies Several studies have focused on the structure-affinity relationship concerning serotonin receptors, indicating the compound's significant role in understanding receptor-ligand interactions. These studies are crucial for drug development, especially for psychiatric and neurological conditions (Leopoldo et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H317, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
作用機序
Target of Action
The primary target of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system and cholinergic transmission in the central nervous system .
Mode of Action
(S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide acts as an antagonist at the muscarinic acetylcholine receptors . This means it competitively inhibits the action of acetylcholine (ACh) at these receptors . By blocking the effects of parasympathetic nerve stimulation, it can cause various physiological changes such as pupil dilation, reduced intestinal motility and smooth muscle contraction, and reduced glandular secretions .
Biochemical Pathways
The compound’s action affects the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, it disrupts the normal function of this pathway, leading to the physiological changes mentioned above .
Pharmacokinetics
Similar compounds like dextromethorphan have been shown to be extensively metabolized, with the major active metabolite being dextrorphan . Genotypic variations in enzymes and interactions with other drugs can result in large inter-individual variability in the pharmacological and toxicological effects produced .
Result of Action
The molecular and cellular effects of (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide’s action include a range of anticholinergic side-effects such as hyperthermia, urinary retention, dry mouth, disturbances of visual accommodation (blurred vision), mydriasis, skin irritation, generalised rash, somnolence, dizziness, memory impairment, disturbances in attention, restlessness, disorientation, confusion, hallucinations, delirium, seizures, coma, and respiratory paralysis .
Action Environment
It is known that factors such as diet, physical activity levels, family dynamics, and education can affect a person’s overall health and response to medications
特性
IUPAC Name |
(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWFOPCZSIFKK-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669467 | |
| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165950-84-5 | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-, hydrobromide (1:1), (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165950-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




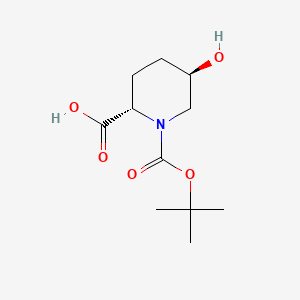



![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)

